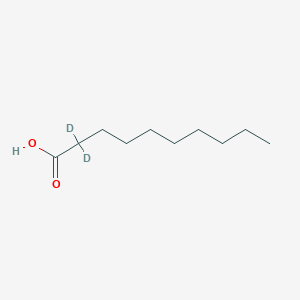

Decanoic-2,2-D2 acid

Description

Significance of Stable Isotope Labeling in Contemporary Biochemistry

Stable isotope labeling has become an indispensable technique in modern biochemistry and metabolomics, offering a powerful lens through which to view the intricate dynamics of metabolic networks. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive variations of elements, containing a different number of neutrons. researchgate.net This inherent stability allows for their safe use in a wide array of experimental settings, including in human subjects. The most commonly used stable isotopes in metabolic research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). researchgate.netnih.gov

The core principle of stable isotope labeling lies in the introduction of these "heavy" isotopes into molecules of interest, which are then introduced into a biological system. researchgate.net As the organism or cell line metabolizes these labeled compounds, the isotope is incorporated into various downstream metabolites. nih.gov Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then distinguish between the labeled and unlabeled molecules based on their mass difference. nih.gov This allows researchers to trace the metabolic fate of specific compounds, quantify the flow (or flux) through metabolic pathways, and identify novel metabolic routes. nih.govchemicalbook.com This approach provides a dynamic view of metabolism that is not achievable with traditional, static measurements of metabolite concentrations. nih.gov

Conceptual Framework for Isotopic Elucidation of Biological Processes

The use of tracers like Decanoic-2,2-D2 acid is central to the conceptual framework of isotopic elucidation, which aims to unravel the complex web of biochemical reactions within a living system. capes.gov.br This framework is built on several key principles:

Tracing Metabolic Pathways: By introducing a labeled precursor, researchers can follow its journey through various enzymatic reactions. For instance, by using this compound, one could track how decanoic acid is metabolized in different tissues, whether it is elongated into longer-chain fatty acids, broken down for energy via beta-oxidation, or incorporated into complex lipids like triglycerides or phospholipids. nih.gov

Quantifying Metabolic Flux: Isotopic labeling allows for the measurement of the rate of metabolic reactions, known as metabolic flux. researchgate.net This provides a quantitative understanding of how different metabolic pathways are utilized under various physiological or pathological conditions. For example, studies on the effects of decanoic acid on glioblastoma cells have shown that it can stimulate fatty acid synthesis. nih.govresearchgate.net Using this compound in such a system would allow for the precise quantification of the rate of this newly stimulated synthesis.

Identifying Novel Pathways and Metabolites: The appearance of the isotopic label in unexpected or previously unknown compounds can lead to the discovery of new metabolic pathways or the identification of novel metabolites. chemicalbook.com This untargeted approach can provide a more comprehensive picture of an organism's metabolism.

Understanding Substrate Contribution: Labeled tracers can help determine the relative contribution of different substrates to a particular metabolic process. For example, in studies of energy metabolism, researchers can use labeled glucose, fatty acids, and amino acids to determine which fuel source is preferentially used by a specific tissue or cell type.

The application of this compound fits squarely within this framework. Research has shown that decanoic acid itself has a range of biological effects, including modulating mitochondrial function, reducing oxidative stress, and potentially influencing conditions like epilepsy and diabetes. nih.govlabmedica.comnih.gov The use of its deuterated analog is a critical next step in understanding the precise molecular mechanisms behind these effects.

Table 2: Potential Research Applications for this compound Based on Known Decanoic Acid Metabolism

| Research Area | Biological Process Investigated | Role of this compound |

| Neuroscience | Anticonvulsant effects of ketogenic diets; reduction of oxidative stress in neurons. researchgate.netnih.gov | Tracing the uptake and metabolism of decanoic acid in the brain; quantifying its impact on neurotransmitter synthesis and energy production. |

| Oncology | Stimulation of fatty acid synthesis in glioblastoma cells. nih.govresearchgate.net | Quantifying the rate of fatty acid synthesis from decanoic acid and tracing its incorporation into cellular lipids. |

| Metabolic Diseases | Regulation of glucose and lipid metabolism; interaction with PPARγ. labmedica.com | Elucidating the pathways through which decanoic acid influences insulin (B600854) sensitivity and lipid profiles in models of diabetes. |

| Gastroenterology | Absorption and metabolism of medium-chain fatty acids. | Tracking the absorption, transport, and initial metabolic steps of decanoic acid in the intestines and liver. |

This table outlines potential applications based on existing research on unlabeled decanoic acid.

Structure

2D Structure

Properties

IUPAC Name |

2,2-dideuteriodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-KNXIQCGSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Site Specific Deuterated Fatty Acids

Chemoenzymatic and Stereoselective Synthesis of Deuterated Decanoic Acid Analogs

While direct chemoenzymatic synthesis routes for specifically deuterated fatty acids like Decanoic-2,2-D2 acid are not extensively documented in readily available literature, chemical methodologies are employed to achieve regioselective deuteration. Metal-catalyzed hydrogen-deuterium (H/D) exchange reactions represent a primary chemical strategy for introducing deuterium (B1214612) into fatty acids. Platinum on carbon (Pt/C) catalysts, often used in conjunction with deuterated solvents such as D₂O or i-PrOD, have demonstrated efficacy in deuterating saturated fatty acids, including capric acid (decanoic acid) jst.go.jpthieme-connect.comeuropa.eu. Hydrothermal metal-catalyzed H/D exchange reactions also provide a pathway for deuterating saturated fatty acids ansto.gov.au. These methods, while effective for general deuteration, may require further refinement to achieve high regioselectivity specifically at the C2 position. Stereoselective synthesis, often involving chiral auxiliaries or catalysts, is a well-established field for creating enantiomerically pure compounds, but its application for site-specific deuteration at the C2 position of decanoic acid is less common compared to regioselective chemical exchange methods.

Precursor Design and Isotopic Incorporation Strategies for this compound

The synthesis of this compound relies on strategies that facilitate the selective incorporation of deuterium at the alpha-carbon (C2).

Precursor Design: While direct precursor design for this compound is not widely detailed, the general principle involves either starting with deuterated building blocks or employing chemical reactions that selectively introduce deuterium at the target position. In some cases, deuterated shorter-chain fatty acids can serve as precursors for longer-chain analogs ansto.gov.au.

Isotopic Incorporation Strategies: The most promising strategy for achieving specific deuteration at the C2 position of carboxylic acids, including decanoic acid, involves regioselective H/D exchange. A notable method employs pentafluorophenyl (Pfp) esters of carboxylic acids. In this approach, treatment with a base such as triethylamine (B128534) (Et₃N) in the presence of D₂O catalyzes H/D exchange at the alpha-position. The electron-withdrawing nature of the Pfp group significantly increases the acidity of the alpha-hydrogens, thereby promoting highly regioselective deuteration at C2 under mild conditions researchgate.net. Other general H/D exchange methods, such as those utilizing metal catalysts, can lead to deuteration across the fatty acid chain, but achieving high C2 specificity typically requires tailored reaction conditions or specific functionalization strategies.

Optimization of Deuteration Yields and Positional Specificity in Fatty Acid Synthesis

Optimizing both the yield of deuterium incorporation and the precision of its placement is critical for producing high-quality deuterated compounds.

Deuteration Yields: To maximize the deuterium incorporation efficiency, multi-step H/D exchange processes may be employed, where the reaction is repeated to achieve higher isotopic enrichment europa.eu. The choice of solvent mixtures (e.g., D₂O/i-PrOH) and reaction conditions, such as temperature and catalyst loading, are critical parameters for optimizing yield jst.go.jp. Electrochemical deuteration methods have also shown promise for achieving high yields and deuterium incorporation rates oaepublish.com.

Positional Specificity: Achieving high positional specificity, particularly at the C2 position for this compound, is paramount. The Pfp ester method, as described by Tan et al. researchgate.net, offers a direct route to regioselective α-deuteration by exploiting the enhanced acidity of the alpha-hydrogens. Optimization involves fine-tuning reaction parameters to favor deuterium exchange at the desired site while minimizing undesired exchange at other positions or side reactions. The goal is to achieve a high deuterium content (e.g., >95%) specifically at the C2 position.

Analytical Verification of Deuterium Incorporation and Purity in Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is used to monitor the disappearance of proton signals at the deuterated positions, indicating successful H/D exchange oup.com.

²H NMR: Direct observation of deuterium nuclei provides site-specific information about the location and extent of deuteration. Techniques like Site-specific Natural Isotope Fractionation NMR (SNIF-NMR) are particularly valuable for this purpose rug.nlscispace.com.

¹³C NMR: Often used in conjunction with ¹H NMR, ¹³C NMR can help elucidate the structure and confirm the presence of deuterium labels, especially when ¹³C labeling is also employed nih.gov.

Molecular Rotational Resonance (MRR) Spectroscopy: MRR can provide accurate measurements of site-specific deuteration levels and enantiopurity, serving as an advanced analytical tool rsc.org.

Mass Spectrometry (MS):

GC-MS and GC/MS/MS: Gas Chromatography coupled with Mass Spectrometry is widely used to quantify deuterium enrichment and assess isotopic purity. Stable isotope-labeled internal standards are often employed for precise quantitation researchgate.netnih.govamericanlaboratory.comnih.gov. GC/MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, offers high sensitivity and selectivity for trace analysis.

GC/IRMS: Gas Chromatography/Isotope Ratio Mass Spectrometry provides highly precise measurements of δ²H values, offering a robust method for quantifying deuterium incorporation capes.gov.br.

Purity Assessment: Standard chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are employed to determine the chemical purity of the synthesized this compound, ensuring the absence of significant impurities. A combination of NMR and MS techniques is typically used to provide comprehensive characterization, confirming both chemical integrity and isotopic enrichment.

Cutting Edge Analytical Techniques for Decanoic 2,2 D2 Acid in Research

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity, specificity, and versatility. When coupled with chromatographic separation techniques, MS provides a powerful platform for the comprehensive analysis of Decanoic-2,2-D2 acid in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterated Metabolite Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds, including fatty acids. For the analysis of this compound, a derivatization step is often necessary to increase its volatility and improve chromatographic performance. Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents to form methyl esters (FAMEs).

In a typical GC-MS workflow, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The use of deuterated internal standards is a common practice to ensure accurate quantification by correcting for variations during sample preparation and analysis. nih.govjianhaidulab.com The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions corresponding to the analyte and its deuterated internal standard.

| Parameter | Typical Value/Condition |

| GC Column | Capillary column (e.g., DB-5ms, HP-5MS) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Ramped, e.g., initial 100°C, ramp to 300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor (example for TMS derivative) | m/z specific to derivatized this compound |

Detailed Research Findings: Studies have demonstrated that GC-MS methods can achieve low limits of detection (LOD) and quantification (LOQ) for fatty acids, often in the picomolar to femtomolar range. jianhaidulab.com The separation of deuterated from non-deuterated compounds can be influenced by the "isotope effect," where the deuterated compound may elute slightly earlier than its non-deuterated counterpart. bohrium.com This chromatographic behavior must be considered when developing and validating GC-MS methods for deuterated metabolite quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Lipidomic Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile, making it highly suitable for lipidomic analysis. nih.gov this compound can be analyzed directly or after derivatization to enhance ionization efficiency. Reversed-phase liquid chromatography (RPLC) is commonly employed for the separation of fatty acids, where separation is based on their hydrophobicity.

The eluent from the LC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions from the liquid phase. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to differentiate isomers. The use of deuterated lipid species in analytical mixtures is a key component for method development and as internal standards in quantitative lipidomics. caymanchem.com

| Parameter | Typical Value/Condition |

| LC Column | C18 or C8 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile and water with additives like formic acid or ammonium acetate |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

Detailed Research Findings: LC-MS-based lipidomics allows for the simultaneous analysis of hundreds of lipid species in a single run. nih.gov For quantitative studies, the inclusion of a deuterated internal standard like this compound is crucial for accurate measurement by compensating for matrix effects and variations in ionization efficiency. jsbms.jp Research has shown that while deuterated standards are beneficial, careful consideration of potential isotopic effects on chromatographic retention and ionization is necessary for accurate quantification. nih.gov

Isotope-Dilution Mass Spectrometry (IDMS) for Absolute Metabolite Concentration Determination

Isotope-Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and a gold standard for achieving the highest accuracy and precision in quantitative analysis. researchgate.netnih.gov This technique involves the addition of a known amount of an isotopically labeled standard (in this case, a further isotopically enriched version of Decanoic acid or a different deuterated fatty acid) to the sample. This "isotope spike" serves as an internal standard that behaves almost identically to the analyte of interest (this compound) throughout the entire analytical process, including extraction, derivatization, and ionization.

The mass spectrometer is used to measure the ratio of the signal from the analyte to the signal from the isotopically labeled standard. Since the amount of the added standard is known, the absolute concentration of the analyte in the original sample can be calculated with high accuracy. nih.gov This method effectively corrects for any sample loss during preparation and for variations in instrument response.

Principle of IDMS in Quantifying this compound

| Step | Description |

|---|---|

| 1. Spiking | A precisely known amount of a highly enriched isotopic standard (e.g., 13C-labeled Decanoic acid) is added to the sample containing an unknown amount of this compound. |

| 2. Equilibration | The sample and the isotopic standard are thoroughly mixed to ensure isotopic homogeneity. |

| 3. Sample Preparation | The mixture undergoes extraction, purification, and derivatization as required. |

| 4. MS Analysis | The ratio of the mass spectrometric signals of the analyte (this compound) and the isotopic standard is measured. |

| 5. Calculation | The absolute concentration of this compound is calculated using the measured isotope ratio and the known amount of the added standard. |

Detailed Research Findings: IDMS has been successfully applied to the absolute quantification of a wide range of metabolites, including fatty acids, in various biological matrices. nih.gov The accuracy of IDMS is dependent on the purity and accurate characterization of the isotopic standard. The technique is particularly valuable in clinical chemistry, reference material certification, and metabolic research where precise concentration values are essential.

Imaging Mass Spectrometry (iso-imaging) for Spatially Resolved Metabolic Activity Mapping

Imaging Mass Spectrometry (IMS), also known as mass spectrometry imaging (MSI), is a powerful technique that allows for the visualization of the spatial distribution of molecules within a thin tissue section without the need for labels. When applied to isotopically labeled compounds, it is often referred to as "iso-imaging" or, in the context of deuterium (B1214612), Deuterium Metabolic Imaging (DMI). copernicus.org This technique can be used to map the metabolic activity of this compound within different regions of a tissue.

In a typical IMS experiment, a laser (in Matrix-Assisted Laser Desorption/Ionization, MALDI) or a charged solvent spray (in Desorption Electrospray Ionization, DESI) is rastered across the surface of the tissue section. At each point (pixel), molecules are desorbed and ionized, and a mass spectrum is acquired. By plotting the intensity of the ion corresponding to this compound (or its metabolic products) at each pixel, a two-dimensional map of its distribution is created. This provides invaluable information on the localization and heterogeneity of metabolic pathways. nih.gov

Detailed Research Findings: DMI has been utilized to trace the metabolic fate of deuterated substrates in vivo, providing insights into metabolic fluxes in various organs. nih.govmeduniwien.ac.at For fatty acids, IMS can reveal their distribution in different anatomical structures and how this distribution changes in response to physiological or pathological conditions. The spatial resolution of IMS techniques is continuously improving, allowing for metabolic mapping at the cellular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotope Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. semanticscholar.org It provides detailed information about the chemical environment of atoms within a molecule. For this compound, NMR is crucial for confirming the position of the deuterium labels and for analyzing the isotopic distribution.

In ¹H NMR spectroscopy, the presence of deuterium at the C-2 position would result in the disappearance of the proton signal at that position. In ¹³C NMR, the carbon atom bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a CD group) and a slight upfield shift due to the isotope effect. nih.gov Deuterium (²H) NMR itself can be used to directly observe the deuterium nuclei, providing a clean spectrum with signals only from the deuterated positions. sigmaaldrich.com This is particularly useful for determining the degree of deuteration and for identifying any isotopic scrambling.

| NMR Technique | Information Obtained for this compound |

| ¹H NMR | Absence of the α-proton signal confirms deuteration at the C-2 position. |

| ¹³C NMR | Splitting of the C-2 signal into a triplet and an upfield isotope shift. |

| ²H NMR | Direct detection of the deuterium signal at the C-2 position, allowing for quantification of isotopic enrichment. |

| 2D NMR (e.g., HSQC, HMBC) | Confirmation of the overall carbon skeleton and the position of deuteration through correlations between nuclei. |

Detailed Research Findings: Quantitative ²H NMR has been developed to determine deuterium isotope ratios at different sites within a molecule. acs.org Advanced NMR techniques can also be used to study the conformational effects of isotopic substitution and the impact on hydrogen bonding. nih.gov For complex mixtures, NMR can provide structural information without the need for extensive chromatographic separation.

Chromatographic Separation Techniques in Conjunction with Isotopic Detection (e.g., HPTLC for related compounds)

While GC-MS and LC-MS are the primary tools for the analysis of this compound, other chromatographic techniques can be valuable for specific applications, such as the separation of related compounds or for high-throughput screening. High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.

In the context of this compound analysis, HPTLC could be used for the separation of this compound from other fatty acids, its metabolic precursors, or degradation products. After separation on the HPTLC plate, the compounds can be visualized using various reagents. For isotopic detection, the separated spots could be scraped from the plate and analyzed by mass spectrometry, or techniques like radio-TLC could be used if a radioactive label were also incorporated. While not as common for deuterated compounds, the principles of chromatographic separation are applicable.

Detailed Research Findings: Isotopic methods have historically been combined with thin-layer chromatography for the analysis of fatty acids, particularly for isolating and quantifying trace components. akjournals.com The separation of deuterated and non-deuterated compounds by chromatography is governed by the isotope effect, which can lead to slight differences in retention times or Rf values. This effect is generally small but can be exploited for separation under optimized conditions.

Applications of Decanoic 2,2 D2 Acid in Metabolic Pathway Elucidation

Application in Pre-clinical In Vitro and In Vivo Metabolic Tracing Models

Non-Human Animal Models (e.g., rat hippocampal slices, rodent studies)

Research employing deuterated fatty acids, including those structurally related to decanoic acid, in rat hippocampal slices has focused on visualizing and quantifying metabolic activities within these complex neural tissues. Studies utilizing deuterium-labeled small metabolites, including fatty acids, have been instrumental in mapping active metabolism in brain tissues using techniques like Stimulated Raman Scattering (SRS) microscopy researchgate.net. While specific studies detailing the use of Decanoic-2,2-D2 acid in rat hippocampal slices are not extensively detailed in the provided search results, research using deuterated amino acids in hippocampal slices has shown the feasibility of tracking protein metabolism, with deuterated amino acids demonstrating high incorporation efficiency, allowing visualization of new protein synthesis in different hippocampal regions like the dentate gyrus and CA1 researchgate.net. This approach highlights the potential for similar deuterium-labeled fatty acids to trace lipid metabolism within these delicate neural structures.

In broader rodent studies, medium-chain fatty acids (MCFAs) like decanoic acid are recognized for their potential roles in brain energy metabolism and neurological function researchgate.netucl.ac.uk. While direct studies using this compound in general rodent models are not explicitly detailed, research on decanoic acid itself in rodent models has provided foundational understanding. For instance, decanoic acid has been shown to influence AMPA-mediated calcium signaling in the CA1 region of the hippocampus in a mouse model of Alzheimer's disease, where it restored normal signaling in affected cells nih.govmdpi.com. This suggests that decanoic acid plays a role in modulating neuronal excitability and synaptic function, pathways that could be further elucidated using its deuterated analog. Furthermore, studies on the metabolic breakdown of medium-chain triglycerides in rodents indicate that decanoic acid is absorbed and transported to the brain, where it can serve as a metabolic substrate researchgate.net. The understanding of these general metabolic roles provides a framework for how this compound could be employed to trace specific metabolic fluxes, such as fatty acid oxidation, ketogenesis, or integration into lipid synthesis pathways within various rodent tissues.

The application of stable isotope tracing, which would include compounds like this compound, is a cornerstone of metabolic flux analysis (MFA) medchemexpress.comnih.gov. MFA allows researchers to quantify the rates of biochemical reactions and the flow of metabolites through complex networks. By administering a labeled compound like this compound, researchers can track the movement of its carbon atoms through various metabolic pathways, such as the citric acid cycle, fatty acid synthesis, or beta-oxidation, by analyzing the enrichment of the deuterium (B1214612) label in downstream metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) medchemexpress.comnih.govresearchgate.net. This approach is crucial for understanding how cellular energy metabolism is altered in disease states or in response to specific stimuli in animal models.

Data Tables

While direct quantitative data specifically for this compound in the described models are limited in the provided search results, the following table illustrates the type of data that would be generated and analyzed in such studies, based on general principles of stable isotope tracing in animal models.

Table 1: Hypothetical Isotopic Enrichment of Metabolites in Rodent Tissues after Administration of this compound

| Metabolite Group | Specific Metabolite | Tissue/Cell Type | Isotopic Enrichment (% D) | Pathway Contribution | Notes |

| Fatty Acids | Palmitic Acid | Hippocampal Slice | 5-15% | Fatty Acid Synthesis | Traces de novo synthesis from fatty acid precursors. |

| Ketone Bodies | Beta-hydroxybutyrate | Liver (Rodent) | 10-20% | Ketogenesis | Indicates flux through beta-oxidation of decanoic acid. |

| TCA Cycle Intermediates | Acetyl-CoA | Brain Mitochondria | 3-8% | TCA Cycle | Reflects entry of fatty acid-derived acetyl-CoA. |

| Amino Acids | Glutamate | Hippocampal Neuron | 1-5% | Glutamate Metabolism | May indicate integration of fatty acid-derived carbons into amino acid synthesis. |

| Lipids | Triglycerides | Adipose Tissue | 8-18% | Lipid Synthesis | Shows incorporation into storage lipids. |

Note: The isotopic enrichment percentages are hypothetical and illustrative, representing typical ranges observed in stable isotope tracing studies. Actual values would depend on experimental conditions, dosage, time of analysis, and specific metabolic rates.

Biomarker Discovery and Advanced Metabolomics Leveraging Decanoic 2,2 D2 Acid

Quantitative Metabolomics Utilizing Deuterated Internal Standards

In quantitative metabolomics, particularly when employing mass spectrometry-based techniques, the use of stable isotope-labeled internal standards is critical for correcting variations that can occur during sample preparation and analysis. Deuterated standards, such as Decanoic-2,2-D2 acid, are ideal for this purpose as they are chemically identical to their endogenous counterparts but have a different mass, allowing them to be distinguished by the mass spectrometer.

The primary role of this compound as an internal standard is to normalize the signal intensity of the target analyte, in this case, endogenous decanoic acid and other structurally similar fatty acids. This normalization corrects for potential inconsistencies in extraction efficiency, sample injection volume, and ionization efficiency in the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, researchers can calculate the absolute concentration of the target analyte with much higher precision and accuracy.

Table 1: Key Parameters for Quantitative Analysis using Deuterated Internal Standards

| Parameter | Description | Importance in Quantitative Metabolomics |

| Analyte | The endogenous metabolite of interest (e.g., Decanoic acid). | The primary target of quantification. |

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., this compound). | Corrects for analytical variability. |

| Response Factor | The ratio of the signal intensity of the analyte to the internal standard. | Used to calculate the concentration of the analyte. |

| Calibration Curve | A plot of known concentrations of the analyte versus the response factor. | Enables the determination of unknown analyte concentrations. |

The application of this compound is particularly valuable in lipidomics, a subfield of metabolomics focused on the comprehensive analysis of lipids. Given the structural diversity and wide concentration range of fatty acids in biological samples, accurate quantification is challenging. The use of a deuterated internal standard like this compound helps to overcome these challenges, enabling the reliable measurement of changes in fatty acid profiles associated with various physiological and pathological states.

Identification of Specific Metabolite Signatures in Disease Models (Pre-clinical)

Preclinical disease models are indispensable tools for investigating the molecular mechanisms of human diseases and for the discovery of potential biomarkers. The use of this compound in quantitative metabolomics studies with these models allows for the precise identification of alterations in fatty acid metabolism that may serve as specific signatures of a particular disease state.

For instance, in studies of metabolic disorders such as diabetes or non-alcoholic fatty liver disease (NAFLD), researchers can utilize this compound as an internal standard to accurately quantify changes in the levels of decanoic acid and other medium-chain fatty acids in blood, liver, and other tissues of animal models. An elevation or depletion of specific fatty acids could represent a distinct metabolic signature associated with the progression of the disease.

Table 2: Hypothetical Metabolite Signature in a Preclinical Model of Neurological Disease

| Metabolite | Fold Change (Disease vs. Control) | p-value | Potential Implication |

| Decanoic acid | ↑ 2.5 | < 0.01 | Altered fatty acid oxidation |

| Octanoic acid | ↑ 1.8 | < 0.05 | Disrupted medium-chain fatty acid metabolism |

| Dodecanoic acid | ↓ 0.6 | < 0.05 | Impaired peroxisomal beta-oxidation |

This table presents a hypothetical example of how data might be presented. Actual findings would be based on specific experimental results.

By establishing a robust and reproducible analytical method using this compound, scientists can confidently identify these subtle yet significant changes in metabolite concentrations. These identified metabolite signatures can then be further investigated for their diagnostic or prognostic potential and for their role in the pathophysiology of the disease. This approach is not limited to metabolic disorders and can be applied to a wide range of preclinical research areas, including oncology, neurology, and inflammatory diseases.

Assessment of Metabolic Reprogramming in Cellular and Tissue Contexts

Metabolic reprogramming is a hallmark of many diseases, most notably cancer, where cells alter their metabolic pathways to support rapid proliferation and survival. This compound can be a valuable tool in studies aimed at assessing these metabolic shifts in cellular and tissue contexts.

In cellular models, such as cancer cell lines, researchers can use this compound as an internal standard to quantify the uptake and metabolism of fatty acids. For example, by measuring the levels of intracellular and extracellular fatty acids over time, it is possible to determine how cancer cells alter their fatty acid oxidation or synthesis pathways. This information is crucial for understanding the metabolic adaptations that contribute to tumor growth and for identifying potential therapeutic targets.

The precise quantification afforded by the use of this compound is essential for detecting the often subtle changes in metabolite levels that characterize metabolic reprogramming. These quantitative data can be integrated with other 'omics' data, such as genomics and proteomics, to provide a comprehensive understanding of the molecular changes that drive disease.

Future Directions and Emerging Research Paradigms

Integration of Deuterated Fatty Acid Tracing with Multi-Omics Data for Systems-Level Understanding

The integration of data from tracing studies using Decanoic-2,2-D2 acid with multi-omics platforms such as genomics, transcriptomics, proteomics, and metabolomics offers a pathway to a systems-level comprehension of metabolic networks. By tracking the metabolic fate of the deuterated decanoic acid, researchers can elucidate how its flux through various pathways is influenced by genetic predispositions, transcriptional regulation, and protein expression.

This integrated approach allows for the construction of comprehensive metabolic models. For instance, by correlating the incorporation of the deuterium (B1214612) label into downstream metabolites with transcriptomic data, it is possible to identify key enzymes and regulatory pathways involved in medium-chain fatty acid metabolism under different physiological or pathological conditions. A hypothetical study could involve treating a cell line with this compound and subsequently performing lipidomics to track the label, alongside transcriptomics to observe changes in gene expression.

Table 1: Hypothetical Integrated Multi-Omics Analysis of this compound Metabolism in Hepatocytes

| Metabolite Measured (from this compound) | Fold Change in Labeled Fraction | Corresponding Gene Upregulation | Corresponding Protein Expression Change | Implied Pathway Activation |

| D2-Acetyl-CoA | +3.5 | ACOT12 | Increased | Fatty Acid Oxidation |

| D2-Palmitate | +2.1 | FASN | Increased | Fatty Acid Synthesis (via chain elongation) |

| D2-Glutamate | +1.8 | GLUD1 | Stable | Anaplerosis into TCA Cycle |

| D2-β-hydroxybutyrate | +4.2 | HMGCS2 | Increased | Ketogenesis |

This table illustrates a hypothetical scenario where the metabolic fate of this compound is correlated with changes at the gene and protein level, providing a systems-level view of its metabolism.

Such multi-omics datasets are invaluable for identifying novel biomarkers and therapeutic targets. For example, discovering that a particular genetic variant is associated with altered metabolism of this compound could provide insights into the pathogenesis of metabolic diseases. nih.govelifesciences.orgnih.govmdpi.com

Development of Novel Deuterated Fatty Acid Probes for Spatiotemporal Metabolic Resolution

A significant frontier in metabolic research is the ability to visualize metabolic processes in real-time within living cells and tissues. The development of novel probes based on this compound is a promising avenue to achieve high spatiotemporal resolution of fatty acid metabolism. Techniques such as Raman microscopy, coupled with the use of deuterated compounds, can provide label-free imaging of metabolic dynamics. The carbon-deuterium (C-D) bond has a unique vibrational frequency in a silent region of the cellular Raman spectrum, allowing for the specific tracking of the deuterated molecule.

By incorporating this compound into cellular systems, researchers can visualize its uptake and incorporation into lipid droplets and other cellular compartments with subcellular resolution. This allows for the study of lipid trafficking and storage dynamics in response to various stimuli. For example, one could monitor the movement of deuterated decanoic acid into and out of lipid droplets in adipocytes during lipolysis.

Table 2: Comparison of Imaging Modalities for Tracking Deuterated Fatty Acids

| Imaging Technique | Spatial Resolution | Temporal Resolution | Key Advantage for this compound |

| Coherent Anti-Stokes Raman Scattering (CARS) Microscopy | ~300 nm | Milliseconds to seconds | High-resolution, label-free imaging of lipid droplet dynamics. |

| Stimulated Raman Scattering (SRS) Microscopy | ~300 nm | Microseconds to milliseconds | Quantitative imaging of deuterated fatty acid concentration. |

| Mass Spectrometry Imaging (e.g., NanoSIMS) | ~50 nm | Static (requires fixation) | High-sensitivity elemental and isotopic imaging. |

This table compares different advanced imaging techniques that can be utilized with deuterated probes like this compound to achieve spatiotemporal metabolic resolution.

Furthermore, the development of activatable probes, where the deuterium signal is only detectable after a specific enzymatic reaction, could provide even greater specificity in tracking metabolic pathways. This would enable researchers to pinpoint the exact locations and rates of specific metabolic conversions involving decanoic acid.

High-Throughput Methodologies for Comprehensive Metabolic Profiling Using Deuterated Standards

The use of this compound as an internal standard in mass spectrometry-based metabolomics and lipidomics is crucial for accurate quantification of decanoic acid and related metabolites. High-throughput methodologies are being developed to rapidly and comprehensively profile the metabolome and lipidome in large sample cohorts.

By spiking samples with a known concentration of this compound, variations in sample preparation and instrument response can be normalized, leading to more reliable and reproducible data. This is particularly important in clinical studies where subtle changes in metabolite concentrations can be indicative of disease states.

Advanced liquid chromatography-mass spectrometry (LC-MS) platforms, coupled with automated sample preparation, are enabling the analysis of hundreds to thousands of samples in a single study. This high-throughput capability is essential for large-scale population studies and for screening potential drug candidates that may modulate fatty acid metabolism.

Table 3: Application of this compound in High-Throughput Metabolic Profiling

| High-Throughput Application | Role of this compound | Analytical Platform | Potential Research Finding |

| Clinical Metabolomics | Internal Standard | UPLC-QTOF MS | Identification of altered decanoic acid levels in patients with metabolic syndrome. |

| Drug Discovery Screening | Internal Standard | RapidFire-MS/MS | Discovery of small molecules that inhibit decanoic acid metabolism in a cancer cell line. |

| Lipidomics Flux Analysis | Metabolic Tracer | LC-FTMS | Quantifying the rate of incorporation of decanoic acid into complex lipids under different dietary conditions. |

This table outlines how this compound can be employed in various high-throughput methodologies to advance metabolic research.

The development of new data analysis pipelines that can automatically process and interpret the vast amounts of data generated from these high-throughput experiments is also a key area of research. These advancements will undoubtedly accelerate our understanding of the role of medium-chain fatty acids in health and disease.

Q & A

Q. What are the key considerations for synthesizing Decanoic-2,2-D2 acid with high isotopic purity?

Deuterated fatty acids like this compound are typically synthesized via catalytic exchange or customized organic synthesis using deuterated reagents. Key factors include:

- Deuterium source : Use of deuterium gas (D₂) or deuterated solvents (e.g., D₂O) to ensure high isotopic enrichment.

- Reaction conditions : Temperature, pressure, and catalyst selection (e.g., palladium or platinum catalysts) to minimize side reactions.

- Purification : Chromatographic techniques (HPLC, GC) or recrystallization to achieve ≥98% isotopic purity, as seen in commercial standards .

- Validation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm deuteration at the 2,2 position and rule out isotopic scrambling .

Q. How is this compound characterized for structural and isotopic integrity?

Characterization involves:

- NMR spectroscopy : ¹H and ²H NMR to verify deuteration at the α-carbon (2,2 position) and assess isotopic distribution.

- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) and isotopic abundance ratios.

- Fourier-transform infrared spectroscopy (FTIR) : To identify functional groups and detect impurities.

- Chromatographic purity : GC-MS or LC-MS to ensure >99% chemical purity, critical for use as internal standards in quantitative assays .

Q. What methodologies are recommended for quantifying this compound in biological matrices?

- Internal standardization : Co-eluting deuterated analogs (e.g., trithis compound) normalize matrix effects and improve accuracy in GC-MS or LC-MS workflows .

- Calibration curves : Use seven-point linear ranges (0.5–500 μM) with 1/x weighting to account for heteroscedasticity in low-concentration regions .

- Recovery assessment : Spike-and-recovery experiments in algal or tissue matrices, achieving recoveries of 82–99% under optimized extraction conditions .

Advanced Research Questions

Q. How can this compound be integrated into tracer studies to investigate lipid metabolism?

- Experimental design : Administer this compound as a stable isotope tracer in in vitro (cell cultures) or in vivo models. Track its incorporation into lipid pools (e.g., phospholipids, triglycerides) via MS-based lipidomics.

- Kinetic analysis : Use compartmental modeling to calculate turnover rates and metabolic flux. For example, in algae studies, deuterated fatty acids revealed lipid remodeling under stress conditions .

- Data normalization : Pair with co-injected internal standards (e.g., glyceryl tri(hexadecanoate-2,2-D2)) to correct for ionization variability .

Q. What experimental strategies mitigate isotopic interference when using this compound in complex biological systems?

- Matrix-matched calibration : Prepare standards in the same biological matrix (e.g., plasma, algal homogenate) to account for ion suppression/enhancement.

- Dual internal standards : Use one deuterated compound for free fatty acids (e.g., trithis compound) and another for glycerolipids (e.g., glyceryl tri(hexadecanoate-2,2-D2)) during fractionation, as validated in algae studies .

- Stability testing : Validate analyte stability under benchtop (24 hours), freeze-thaw (3 cycles), and long-term storage (-80°C) conditions, ensuring recoveries >85% .

Q. How should researchers resolve discrepancies in this compound quantification across different analytical platforms?

- Method harmonization : Cross-validate GC-MS and LC-MS protocols using shared reference materials. For instance, GC-MS showed <5% CV for fatty acid methyl esters (FAMEs), while LC-MS provided superior sensitivity for intact lipids .

- Isotopic effect analysis : Assess chromatographic retention time shifts caused by deuterium substitution, which can alter co-elution patterns with non-deuterated analogs .

- Inter-laboratory comparisons : Participate in proficiency testing programs to identify platform-specific biases.

Q. What are the implications of this compound’s physicochemical properties on experimental design?

- Solubility : this compound is hydrophobic; dissolve in chloroform/methanol (4:1 v/v) for lipid extraction or in albumin-bound buffers for cellular uptake studies.

- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Stability studies in algal matrices showed <10% degradation over 24 hours at 23°C .

- Toxicity : While not classified as hazardous, test cytotoxicity in cell models (e.g., IC₅₀ assays) before long-term exposure studies .

Data Interpretation & Contradiction Analysis

Q. How can researchers address inconsistent recovery rates of this compound in lipidomics workflows?

- Root-cause analysis : Check for incomplete derivatization (e.g., inadequate methylation for GC-MS) or matrix-induced signal suppression.

- Optimize extraction : Adjust solvent ratios (e.g., methanol:chloroform) or use solid-phase extraction (SPE) to improve lipid recovery, as demonstrated in algae studies with 86–90% efficiency .

- Replicate measurements : Perform five technical replicates to distinguish methodological variability from biological variance .

Q. What statistical approaches validate the reproducibility of this compound-based assays?

- Precision metrics : Calculate intra- and inter-assay coefficients of variation (CV) using QC samples. Acceptable thresholds are ≤15% CV for biological matrices .

- Bland-Altman plots : Compare results from deuterated and non-deuterated standards to identify systematic biases.

- Multivariate analysis : Principal component analysis (PCA) to detect outliers in large datasets, particularly in tracer studies with high sample throughput .

Applications in Advanced Research

Q. Can this compound be used to study lipid-protein interactions in membrane dynamics?

- Yes . Incorporate deuterated fatty acids into model membranes (e.g., liposomes) and use neutron scattering or deuterium NMR to probe lipid packing and protein binding. The 2,2-D2 labeling minimizes interference with functional groups, enabling precise structural insights .

- Case study : Deuterated palmitic acid analogs revealed phase separation in lipid rafts, a methodology extendable to this compound .

Q. What role does this compound play in stable isotope-resolved metabolomics (SIRM)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.